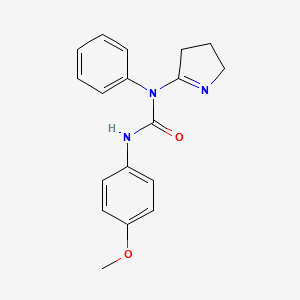

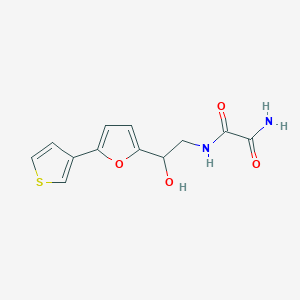

![molecular formula C21H21FN4O3S2 B2978867 4-butoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-65-6](/img/structure/B2978867.png)

4-butoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

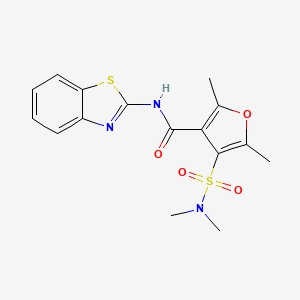

4-butoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorophenyl group, and a butoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research has highlighted the effectiveness of derivatives of 1,3,4-thiadiazol in combating various microbial and fungal pathogens. For instance, novel triazinone derivatives, including those related to 1,3,4-thiadiazol, demonstrated significant growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015). Additionally, compounds like 4-butoxy-N-{5-[({[5- (ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide have shown high antimicrobial activity, suggesting their potential for further research (Sych et al., 2019).

Biological Studies and Synthesis

Various studies have focused on the synthesis and biological evaluation of compounds related to 1,3,4-thiadiazol. For example, 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were synthesized and evaluated for their antioxidant and antibacterial activities against Staphylococcus aureus, showing promising results (Karanth et al., 2019). The synthesis of thiadiazolobenzamide and its complexes with Ni and Pd was also studied, providing insights into their structural and chemical properties (Adhami et al., 2012).

Inhibition of Enzymes and Antiproliferative Activities

Compounds derived from 1,3,4-thiadiazol have been investigated for their role in inhibiting specific enzymes and antiproliferative activities. For instance, halogenated sulfonamides, including those related to 1,3,4-thiadiazol, were synthesized and evaluated as inhibitors of the tumor-associated enzyme carbonic anhydrase IX, revealing potential leads for antitumor agents (Ilies et al., 2003). Additionally, pyrazole-sulfonamide derivatives derived from similar compounds showed cell-selective effects against tumor cells, indicating their potential as anticancer drugs (Mert et al., 2014).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The introduction of the fluorophenyl group is usually accomplished via nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with a suitable nucleophile. The final step involves the coupling of the thiadiazole intermediate with butoxybenzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would

Propriétés

IUPAC Name |

4-butoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S2/c1-2-3-12-29-15-10-8-14(9-11-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-17-7-5-4-6-16(17)22/h4-11H,2-3,12-13H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJOGOXDTCGMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

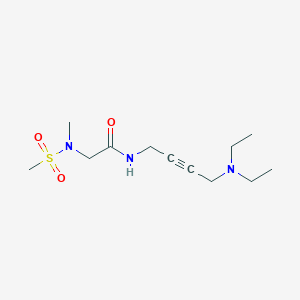

![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2978785.png)

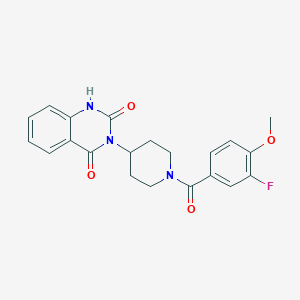

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2978788.png)

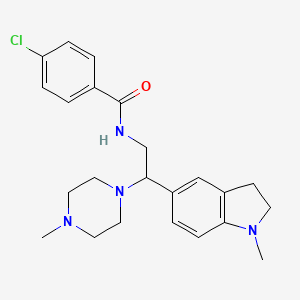

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)

![3-Tert-butyl-1-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-1-methylurea](/img/structure/B2978794.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)